Cas no 325979-07-5 (4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide)

4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide
- (Z)-4-chloro-N-(4,5-diphenylthiazol-2(3H)-ylidene)benzamide
- AB00666734-01
- Oprea1_088557
- F0014-0081
- Oprea1_853885
- 4-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- AKOS024574015
- AKOS001023844
- Z28756949
- 4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
- 325979-07-5
- SCHEMBL2753996
-
- インチ: 1S/C22H15ClN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26)
- InChIKey: NRGLYARFRDYVHD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(NC1=NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)S1)=O
計算された属性
- せいみつぶんしりょう: 390.0593620g/mol
- どういたいしつりょう: 390.0593620g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 485
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 70.2Ų
4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0014-0081-2μmol |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0014-0081-1mg |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0014-0081-2mg |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0014-0081-4mg |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0014-0081-30mg |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0014-0081-40mg |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0014-0081-10μmol |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0014-0081-50mg |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F0014-0081-20μmol |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0014-0081-5mg |
4-chloro-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |
325979-07-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 |
4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide 関連文献
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4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamideに関する追加情報
Introduction to 4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide (CAS No. 325979-07-5)
4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 325979-07-5, belongs to a class of heterocyclic molecules characterized by a benzamide moiety linked to a thiazole ring system. The structural features of this molecule, particularly its chloro substituent and the presence of diphenyl groups, contribute to its unique chemical properties and potential biological activities.
The benzamide functional group is well-known for its role in drug design due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. In contrast, the thiazole ring is a prominent scaffold in many bioactive molecules, exhibiting diverse pharmacological effects ranging from antimicrobial to anti-inflammatory properties. The combination of these structural elements in 4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide suggests a multifaceted interaction with biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have indicated that the chloro substituent in this molecule may enhance its binding interactions by increasing electrophilicity at specific sites, while the diphenyl groups contribute to steric hindrance and hydrophobic interactions. These features make 4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide a promising candidate for further investigation in drug discovery programs.
In the realm of medicinal chemistry, the development of novel heterocyclic compounds remains a cornerstone for addressing unmet medical needs. The thiazole core is particularly noteworthy for its versatility in generating bioactive molecules. For instance, derivatives of thiazole have been explored for their potential in treating neurological disorders, cardiovascular diseases, and infections. The presence of a benzamide group in 4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide aligns with this trend, as benzamides are frequently incorporated into drugs targeting pain modulation and inflammatory responses.
The synthesis of 4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring through cyclization reactions and the introduction of the chloro substituent via electrophilic aromatic substitution. The subsequent coupling of the benzamide moiety requires careful optimization to avoid side reactions that could compromise the integrity of the target molecule.
From a biological perspective, 4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide has shown promise in preclinical studies as a modulator of enzyme activity. Specifically, it has been observed to interact with proteases and kinases involved in cellular signaling pathways relevant to cancer progression and inflammation. The diphenyl groups are thought to enhance solubility and cell membrane permeability, improving bioavailability while minimizing off-target effects.
The role of computational tools in analyzing the pharmacokinetic properties of 4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide cannot be overstated. Molecular dynamics simulations have been employed to study how this compound binds to its target proteins at an atomic level. These simulations provide insights into binding kinetics and thermodynamics, which are critical for optimizing drug candidates before they enter clinical trials.
Recent research has also highlighted the importance of structure-based drug design in accelerating the discovery pipeline. By leveraging high-resolution crystal structures of protein targets obtained through X-ray crystallography or cryogenic electron microscopy (CryoEM), chemists can design molecules that fit precisely into active sites. 4-chloro-N-(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide exemplifies how structural motifs can be tailored to enhance specificity and potency against disease-causing proteins.
The benzamide group's role as a pharmacophore is further underscored by its prevalence in FDA-approved drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of benzamides to modulate neurotransmitter release or inhibit aberrant protein aggregation makes them valuable scaffolds for therapeutic intervention. In this context, 4-chloro-N-(2Z)-4...,5-diphenyl-...hydro-1,...thiazol-
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